molecular formula C10H15N5O2 B12647058 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine CAS No. 91897-96-0

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine

Cat. No.: B12647058
CAS No.: 91897-96-0
M. Wt: 237.26 g/mol
InChI Key: JAUPVLKCPVIPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Purine-Based Compounds in Medicinal Chemistry

Purines, heterocyclic aromatic organic compounds consisting of fused pyrimidine and imidazole rings, serve as foundational scaffolds for numerous biologically active molecules. The inherent structural flexibility of purines allows for targeted modifications at the 2-, 6-, and 9-positions, enabling the development of compounds with tailored pharmacological properties. Natural purines, such as adenine and guanine, are integral to DNA/RNA synthesis and cellular signaling, while synthetic derivatives have expanded therapeutic applications into oncology, virology, and immunology.

Recent studies underscore the therapeutic diversity of purine derivatives. For instance, 2-trifluoromethyladenine analogues demonstrate potent antiviral activity by inhibiting viral polymerases, while 6-alkylated purines exhibit anti-inflammatory effects through modulation of cyclic AMP pathways. The table below summarizes key structural modifications and their associated biological activities:

Properties

CAS No.

91897-96-0

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[[6-(dimethylamino)purin-9-yl]methoxy]ethanol

InChI

InChI=1S/C10H15N5O2/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)7-17-4-3-16/h5-6,16H,3-4,7H2,1-2H3

InChI Key

JAUPVLKCPVIPGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2COCCO

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination and Coupling

A common approach involves reductive amination followed by coupling reactions. This method typically includes:

  • Step 1: Formation of an intermediate by reacting a suitable aldehyde with an amine under reductive conditions.
  • Step 2: Coupling this intermediate with a precursor that contains the hydroxyethoxy group.

For example, a study reported using 4-bromo-2,6-dimethoxybenzaldehyde and a piperazine derivative, followed by coupling with an appropriate hydroxyethoxy derivative.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method typically involves:

  • Heating a mixture of starting materials under microwave irradiation to facilitate rapid reactions.
  • Purification through column chromatography to isolate the desired compound.

This method has been shown to significantly reduce reaction times while maintaining high yields.

Method C: One-Pot Synthesis

One-pot synthesis strategies have gained popularity for their efficiency. This method allows for multiple reaction steps to occur in a single vessel without the need for intermediate isolation. Key features include:

The one-pot method has been successfully applied in synthesizing related adenine derivatives, suggesting its applicability to 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine.

Analytical Techniques for Characterization

Characterization of synthesized compounds is critical for confirming their structure and purity. Common techniques include:

Summary of Findings

The preparation methods for 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine are diverse, with approaches ranging from traditional reductive amination to modern microwave-assisted techniques. Each method offers unique advantages in terms of efficiency, yield, and ease of purification.

Comparative Table of Synthesis Methods

Method Key Features Advantages Disadvantages
Reductive Amination Involves aldehyde and amine reaction High yield Requires purification
Microwave-Assisted Rapid heating under controlled conditions Reduced reaction time Equipment cost
One-Pot Synthesis Multiple steps in one vessel Time-efficient May require optimization

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Antiviral Therapy

One of the primary applications of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is in antiviral therapy . The compound has shown efficacy against several viruses, particularly:

  • Herpes Simplex Virus (HSV) : It acts as a nucleoside analog, inhibiting viral DNA synthesis and thereby interfering with the replication process.
  • Varicella-Zoster Virus (VZV) : Similar mechanisms apply, with the compound mimicking natural nucleosides.

Interaction Studies

Research has indicated that 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine can bind to various enzymes involved in nucleotide metabolism and viral replication. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Gene Expression Modulation

Studies suggest that the compound may influence gene expression pathways associated with viral infections. It has been shown to modulate immune responses in cell cultures, indicating a broader potential for therapeutic applications beyond direct antiviral effects.

Comparative Analysis with Related Compounds

The following table compares 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine with other known antiviral compounds:

Compound NameStructure/CharacteristicsUnique Features
AcyclovirGuanine analogPrimarily used for herpes simplex virus treatment
GanciclovirAcyclic guanosine analogBroader antiviral spectrum including cytomegalovirus
RibavirinNucleoside analogEffective against a wide range of RNA viruses
TenofovirNucleotide reverse transcriptase inhibitorUsed in HIV treatment; differs by phosphate group

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine's distinct hydroxyethoxy substituent enhances its solubility compared to acyclovir, potentially improving its therapeutic efficacy.

Case Studies and Research Findings

  • Efficacy Against Herpes Simplex Virus : A study evaluated the compound's effectiveness against HSV, demonstrating significant inhibition of viral replication in vitro .
  • Modulation of Immune Response : In cell culture experiments, 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine was found to modulate immune pathways, suggesting potential applications in immunotherapy .
  • Toxicological Assessment : While the compound shows promise as an antiviral agent, preliminary studies have indicated potential mutagenic and tumorigenic properties, necessitating careful evaluation before clinical use .

Mechanism of Action

The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is primarily due to its ability to inhibit viral DNA polymerase. Once inside the infected cell, the compound is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Acyclovir (9-[(2-Hydroxyethoxy)methyl]guanine)

  • Structure : Guanine base with a (2-hydroxyethoxy)methyl group at N7.
  • Activity : Potent antiviral agent against herpesviruses, inhibiting viral DNA polymerase .

9-Ethyladenine

  • Structure : Ethyl group at N9 of adenine.
  • Synthesis : Prepared via alkylation using bromoethane and sodium hydride, yielding derivatives with cocrystals for enhanced stability .
  • Key Difference : The absence of the (2-hydroxyethoxy)methyl group and C6 dimethylation limits its solubility and antiviral relevance compared to the target compound .

9-Octyladenine

  • Structure : Octyl chain at N9 of adenine.
  • Synthesis : Alkylation with 1-bromooctane in DMSO, achieving 85% yield .
  • Key Difference : The long alkyl chain increases hydrophobicity, reducing aqueous solubility compared to the target compound’s polar side chain .
Physicochemical Properties
Compound Molecular Formula Key Substituents Melting Point (°C) Solubility Features
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine (inferred) C₁₀H₁₅N₅O₂ N9-(2-hydroxyethoxy)methyl, C6-dimethyl N/A Moderate solubility (polar side chain)
Acyclovir C₈H₁₁N₅O₃ N9-(2-hydroxyethoxy)methyl 256–257 Water-soluble
9-Octyladenine C₁₃H₂₁N₅ N9-octyl 122–123 Low aqueous solubility
9-Ethyladenine C₇H₉N₅ N9-ethyl N/A Improved crystallinity via cocrystals

Biological Activity

9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine, a purine derivative, has garnered attention for its significant biological activities, particularly in antiviral applications. This compound, also known as 2-amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one, exhibits a molecular formula of C₁₃H₁₈N₄O₃ and a molecular weight of 226.23 g/mol. Its unique structure, which includes a hydroxyethoxy group and a dimethylamino group, enhances its solubility and biological interactions.

Antiviral Properties

Research indicates that 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine demonstrates notable antiviral activity against several viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). The mechanism by which this compound exerts its antiviral effects primarily involves:

  • Inhibition of Viral DNA Synthesis : Acting as a nucleoside analog, it mimics natural nucleosides, thereby interfering with the viral replication process.
  • Formation of Nucleic Acid Adducts : The compound's interaction with nucleic acids can lead to the formation of adducts that disrupt normal viral functions.

Table 1: Antiviral Activity Against Various Viruses

VirusActivity LevelMechanism of Action
Herpes Simplex VirusHighInhibition of DNA synthesis
Varicella-Zoster VirusModerateNucleoside analog interference
CytomegalovirusLowPotential inhibition noted in preliminary studies

Pharmacological Properties

The pharmacological profile of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine includes:

  • High Water Solubility : Facilitates effective delivery in biological systems.
  • Interaction with Enzymes : It binds to various enzymes involved in nucleotide metabolism and viral replication, which is crucial for understanding its pharmacodynamics.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Herpes Simplex Virus :
    • Researchers evaluated the efficacy of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine in vitro against HSV. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as an antiviral therapeutic agent.
  • Evaluation Against Varicella-Zoster Virus :
    • In another study, the compound was tested for its ability to inhibit VZV replication. The findings showed that it effectively reduced viral titers, supporting its use in treating infections caused by this virus.
  • Potential Mutagenic Effects :
    • While the compound exhibits beneficial antiviral properties, some studies have raised concerns about potential mutagenic and tumorigenic effects. These findings necessitate careful evaluation before clinical application.

The biological activity of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine can be attributed to its structural characteristics:

  • Nucleoside Mimicry : The compound's structure allows it to mimic natural nucleosides, which is critical for its incorporation into viral DNA during replication.
  • Functional Group Interactions : The hydroxyethoxy group can participate in nucleophilic substitution reactions, enhancing its reactivity with biological targets.

Q & A

Basic: What synthetic methodologies are validated for synthesizing 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine, and how is purity confirmed?

Answer:
The synthesis of nucleoside analogues like 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine typically involves coupling a modified sugar moiety (e.g., 2-hydroxyethoxymethyl) with a dimethyladenine base. Acyclovir synthesis methods (e.g., EP Patent No. 0,104,647) provide a framework for such reactions, often using protective groups (e.g., Boc) to prevent side reactions . Key steps include:

  • Nucleoside coupling : Reacting the base with the hydroxymethyl ether derivative under controlled pH and temperature.
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.
  • Purity validation : HPLC (C18 column, UV detection at 254 nm) and LC-MS for molecular weight confirmation. Residual solvents are quantified via GC-MS .

Advanced: How can researchers resolve contradictions in antiviral activity data across different cell lines?

Answer:
Discrepancies often arise from variations in cell line specificity (e.g., differences in nucleoside kinase expression, which activates prodrugs). Methodological approaches include:

  • Mechanistic profiling : Compare intracellular phosphorylation rates via radiolabeled tracer assays.
  • Assay standardization : Use isogenic cell lines (e.g., HSV-1-infected vs. uninfected Vero cells) to control for metabolic differences.
  • Statistical analysis : Apply ANOVA to assess inter-experimental variability, and report EC₅₀ values with 95% confidence intervals .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., CCDC deposition guidelines) .
  • FT-IR : Confirms functional groups (e.g., hydroxyl stretch at 3200–3600 cm⁻¹, adenine ring vibrations at 1600–1650 cm⁻¹).
  • NMR : ¹H/¹³C NMR identifies the 2-hydroxyethoxy moiety (δ 3.5–4.0 ppm for CH₂-O) and dimethyladenine protons (δ 3.1–3.3 ppm for N-CH₃) .

Advanced: What strategies enhance bioavailability through prodrug design?

Answer:

  • Amino acid esterification : Attach Val or Leu via a labile ester bond to improve intestinal absorption, as demonstrated in acyclovir prodrug studies. Use N-Boc-protected anhydrides for selective coupling .
  • Phosphorylation : Introduce monophosphate esters to bypass kinase-dependent activation. Assess stability via simulated gastric fluid (SGF) assays .

Basic: How do physicochemical properties (e.g., solubility) influence experimental design?

Answer:

  • Solubility : The compound is likely slightly soluble in water (analogous to acyclovir) but dissolves in DMSO for in vitro assays. Pre-formulate with cyclodextrins or PEG for in vivo studies .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed ethers) are identified via MS/MS .

Advanced: How can design of experiments (DOE) optimize synthetic yield and reproducibility?

Answer:

  • Variables : Test temperature (50–90°C), reaction time (12–48 hrs), and molar ratios (base:ether derivative = 1:1 to 1:2).
  • Response surface methodology (RSM) : Model interactions using a central composite design. Validate predictions with triplicate runs.
  • Reproducibility : Implement in-process controls (IPC) via inline FT-IR to monitor reaction progression .

Advanced: What computational tools predict structure-activity relationships (SAR) for antiviral efficacy?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with viral thymidine kinase (e.g., HSV-1 TK PDB: 2KI5). Focus on hydrogen bonding with active-site residues (e.g., Tyr172).
  • QSAR models : Train on EC₅₀ data from analogues (e.g., acyclovir, HBG) using descriptors like logP, polar surface area, and H-bond donors .

Basic: What chromatographic methods quantify impurities in bulk synthesis?

Answer:

  • HPLC : Reverse-phase C18 column, mobile phase = 10 mM ammonium acetate (pH 5.0)/acetonitrile (90:10). Detect at 254 nm; limit of quantification (LOQ) ≤ 0.1%.
  • TLC : Silica gel 60 F₂₅₄, eluent = chloroform:methanol (9:1). Visualize under UV (254 nm) for spot purity .

Advanced: How to validate antiviral mechanisms beyond cell-based assays?

Answer:

  • Enzymatic assays : Purify viral kinases (e.g., HSV-1 TK) and measure phosphorylation rates via ³²P-ATP incorporation.
  • Resistance profiling : Serial passage in sub-therapeutic doses to select resistant mutants. Sequence TK genes to identify mutations (e.g., Q125H) .

Basic: What are the regulatory requirements for compound characterization in preclinical studies?

Answer:

  • Pharmacopeial standards : Follow ICH Q6A guidelines for identity (NMR, MS), purity (HPLC ≥ 98%), and crystallinity (XRD).
  • Toxicology : Ames test for mutagenicity and CYP450 inhibition screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.